![molecular formula C5H10ClNO3P+ B14299159 {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium CAS No. 116245-62-6](/img/structure/B14299159.png)
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium is a complex organophosphorus compound It is characterized by its unique structure, which includes a chloroethylidene group, an aminooxy group, and an ethoxymethyl group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of a chloroethylidene precursor with an aminooxy compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The ethoxymethyl group is then introduced through a subsequent reaction with an appropriate ethoxymethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the nature of the target and the context of the application.
Propriétés
Numéro CAS |
116245-62-6 |
|---|---|
Formule moléculaire |
C5H10ClNO3P+ |
Poids moléculaire |
198.56 g/mol |
Nom IUPAC |
(1-chloroethylideneamino)oxy-(ethoxymethyl)-oxophosphanium |
InChI |
InChI=1S/C5H10ClNO3P/c1-3-9-4-11(8)10-7-5(2)6/h3-4H2,1-2H3/q+1 |
Clé InChI |
BXDJMKNZWCOKMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC[P+](=O)ON=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
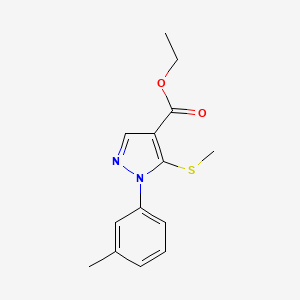
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
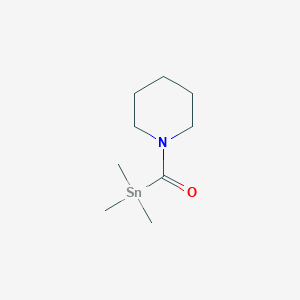
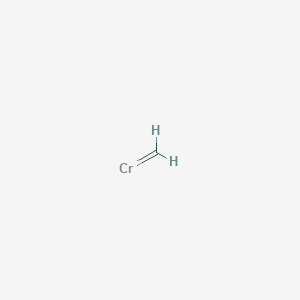
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
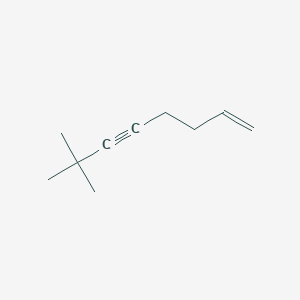
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
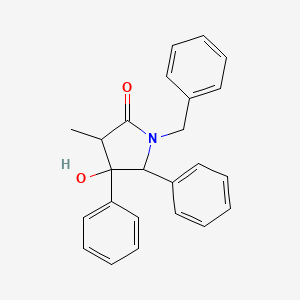
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
